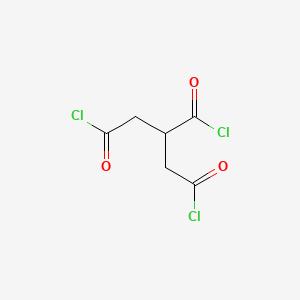

Tricarballylic trichloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H5Cl3O3 |

|---|---|

Molecular Weight |

231.5 g/mol |

IUPAC Name |

propane-1,2,3-tricarbonyl chloride |

InChI |

InChI=1S/C6H5Cl3O3/c7-4(10)1-3(6(9)12)2-5(8)11/h3H,1-2H2 |

InChI Key |

XDQSHBPWPDMDGE-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CC(=O)Cl)C(=O)Cl)C(=O)Cl |

Origin of Product |

United States |

Synthesis and Preparative Methodologies for Tricarballylic Trichloride and Its Precursors

Synthesis of Tricarballylic Acid (Propane-1,2,3-tricarboxylic Acid) as a Precursor

Tricarballylic acid, systematically named propane-1,2,3-tricarboxylic acid, is a tricarboxylic acid that serves as the direct precursor to tricarballylic trichloride (B1173362). wikipedia.org It is also known as carballylic acid and β-carboxyglutaric acid. wikipedia.org The synthesis of this precursor is a critical first step and can be achieved through various classical and modern methodologies.

Historically, several chemical synthesis routes have been established for the production of tricarballylic acid from different starting materials.

From Fumaric Acid: Propane-1,2,3-tricarboxylic acid can be synthesized from fumaric acid in a two-step process. wikipedia.org

From Aconitic Acid: Tricarballylic acid can be prepared by the reduction of aconitic acid. nih.gov In laboratory settings, this reduction has been accomplished using sodium amalgam. Rumen microorganisms are also known to convert trans-aconitate to tricarballylate (B1239880) through a reduction reaction. nih.gov

From Glycerol (B35011) Tribromohydrin: A multi-step synthesis involves the hydrolysis of the nitrile compound obtained from the reaction of glycerol tribromohydrin (1,2,3-tribromopropane) with potassium cyanide.

From Ethyl Propanetetracarboxylate: A convenient method involves the hydrolysis and decarboxylation of ethyl propane-1,1,2,3-tetracarboxylate. This reaction is effectively carried out using hydrochloric acid.

| Classical Method | Starting Material | Key Reagents/Process |

| Reduction | Aconitic Acid | Sodium Amalgam or Electrolytic Reduction |

| Hydrolysis | Ethyl propane-1,1,2,3-tetracarboxylate | Hydrochloric Acid |

| Nitrile Hydrolysis | Glycerol Tribromohydrin | Potassium Cyanide, followed by hydrolysis |

| Two-Step Synthesis | Fumaric Acid | Not specified in detail |

The data in this table is compiled from multiple sources for illustrative purposes.

With a growing emphasis on green chemistry, significant research has focused on producing tricarballylic acid from renewable resources, primarily the abundant and bio-based platform chemical, citric acid. These methods often involve a one-pot dehydration-hydrogenation process.

The general pathway involves the dehydration of citric acid to form aconitic acid as an intermediate, which is then hydrogenated to yield tricarballylic acid. A key challenge is preventing the undesired decarboxylation of the aconitic acid intermediate. The choice of catalyst is crucial for achieving high yields and selectivity under mild conditions.

Several catalytic systems have been developed:

H-Beta Zeolite and Pd/C: A dual-catalyst system using a solid acid H-Beta zeolite for dehydration and a palladium-on-carbon (Pd/C) catalyst for hydrogenation has been reported. This process, conducted in water as a green solvent, can achieve yields of up to 85% tricarballylic acid. A noted drawback is the leaching of aluminum from the zeolite framework caused by citric acid, leading to a gradual loss of catalytic activity.

Niobium(V) Oxide and Palladium: To overcome the stability issues of zeolites, niobic acid (Nb₂O₅·nH₂O) has been identified as a highly stable and effective solid acid catalyst for the dehydration step. When used in conjunction with a palladium hydrogenation catalyst, this system demonstrates excellent performance. Bifunctional catalysts, such as palladium supported on niobic acid (Pd/Nb₂O₅·nH₂O), have been developed that can achieve yields exceeding 90% over multiple reaction cycles. These catalysts function efficiently under mild conditions and are stable in the aqueous citric acid environment.

| Catalytic System | Key Features | Reported Yield |

| H-Beta Zeolite + Pd/C | One-pot process in water; suffers from catalyst deactivation (dealumination). | Up to 85% |

| Nb₂O₅·nH₂O + Pd/C | Uses a more stable solid acid; robust performance. | >90% |

| Pd/Nb₂O₅·nH₂O | Bifunctional catalyst with high stability and reusability. | >90% |

This table summarizes findings from recent studies on sustainable synthesis routes.

While tricarballylic acid itself is an achiral molecule, many of its derivatives found in nature or used as synthetic building blocks are chiral. researchgate.net Therefore, the development of asymmetric syntheses to control the stereochemistry of these derivatives is of significant interest.

Strategies for stereochemical control include:

Use of Chiral Auxiliaries: One approach involves reacting a derivative of tricarballylic acid, such as tricarballylic anhydride (B1165640) acid chloride, with a chiral amine like (R)-(α)-methylbenzylamine. mdpi.comresearchgate.net This reaction creates a mixture of diastereomers that can potentially be separated, allowing for the isolation of chiral products. mdpi.comresearchgate.net

Enantioselective Desymmetrization: The biocatalyst AsbA, an enzyme from the petrobactin (B1249178) biosynthesis pathway, has been shown to catalyze the highly enantioselective desymmetrization of citric acid by condensing one of its prochiral carboxyl groups with spermidine (B129725). rsc.org This enzyme can also catalyze the condensation of tricarballylic acid with spermidine analogues, offering a biocatalytic route to homochiral derivatives. rsc.org

Synthesis from Chiral Precursors: Enantiopure, orthogonally protected tricarballylic acid esters can be synthesized by starting with a chiral precursor. researchgate.net For example, the alkylation of an enolate derived from a chiral oxazolidinone imide with tert-butyl bromoacetate (B1195939), followed by hydrolysis, esterification, and oxidation, can yield enantiomerically pure protected tricarballylic acid derivatives. researchgate.net Another strategy involves the conjugate addition of a chiral phosphonamide anion to an unsaturated ester, followed by oxidative cleavage to generate a monoprotected tricarballylic acid fragment, a key step in the total synthesis of the mycotoxin fumonisin B₂. beilstein-journals.org

The synthesis of tricarballylic acid analogs with substituents on the propane (B168953) backbone allows for the creation of molecules with tailored properties.

A notable example is the synthesis of 2-substituted tricarballylic acids. A patented multi-step route describes the synthesis of analogs such as 2-[ω-(p-chlorophenyl)hexyl]tricarballylic acid. google.com The general sequence is as follows:

Reduction of a starting ω-arylalkanoic acid to the corresponding alcohol.

Conversion of the alcohol to a bromide.

Reaction of the bromide with a malonic ester to form a monoalkylated malonic ester.

A Michael condensation of this intermediate with diethyl fumarate.

Saponification of the resulting tetraester, followed by acidification and decarboxylation to yield the final 2-substituted tricarballylic acid. google.com

Another important analog is 2-aminopropane-1,2,3-tricarboxylic acid, the nitrogen equivalent of citric acid. A convenient synthesis route has been developed starting from hippuric acid. The process involves the cyclization of hippuric acid, alkylation with methyl bromoacetate to form an oxazolone, and subsequent hydrolysis with hydrochloric acid to yield the desired amino-tricarboxylic acid.

Conversion of Tricarballylic Acid to Tricarballylic Trichloride

The target compound, this compound (propane-1,2,3-tricarbonyl trichloride), is an acyl chloride. It is synthesized from its precursor, tricarballylic acid, through the conversion of the three carboxylic acid functional groups into acid chloride groups.

The conversion of carboxylic acids to acid chlorides is a standard transformation in organic synthesis. byjus.com Several common chlorinating agents are employed for this purpose, any of which can be applied to polycarboxylic acids like tricarballylic acid. iitk.ac.ingoogle.com

Thionyl Chloride (SOCl₂): This is one of the most common and convenient reagents for preparing acid chlorides. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com The reaction of a carboxylic acid with thionyl chloride produces the acid chloride along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which drives the reaction to completion. masterorganicchemistry.com The reaction can be catalyzed by N,N-dimethylformamide (DMF). google.comlookchem.com The specific reaction of tricarballylic acid with thionyl chloride, catalyzed by DMF at 90°C, has been documented as a method to prepare the corresponding trichloride. lookchem.com Other sources also mention the use of excess thionyl chloride for converting tricarballylic acid moieties. iastate.edu

Phosphorus Pentachloride (PCl₅): This is another powerful chlorinating agent that reacts with carboxylic acids to form acid chlorides, with phosphoryl chloride (POCl₃) and HCl as byproducts. byjus.com

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is a highly reactive reagent that also converts carboxylic acids to acid chlorides. The byproducts are all gaseous (CO, CO₂, HCl), which simplifies purification.

The reaction mechanism for these reagents generally involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, which is then displaced by a chloride ion in a nucleophilic acyl substitution. libretexts.org When dealing with polycarboxylic acids, an excess of the chlorinating agent is typically used to ensure the complete conversion of all carboxylic acid groups.

Specific Chemical Transformations Yielding this compound as an Intermediate or Product

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. This compound, the acyl chloride derivative of tricarballylic acid, is typically synthesized by treating the precursor acid with a chlorinating agent. Common reagents for this conversion include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (PCl₃). crunchchemistry.co.ukgoogle.com

The reaction with thionyl chloride, for example, proceeds by converting the three carboxylic acid groups into acyl chloride functionalities, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.

General Reaction Scheme: (HOOCCH₂)₂CHCOOH + 3 SOCl₂ → (ClOCCH₂)₂CHCOCl + 3 SO₂ + 3 HCl

This transformation yields the target compound, this compound, which serves as a highly reactive intermediate for further chemical synthesis. Due to their high reactivity, acyl chlorides like this compound are valuable in acylation reactions. crunchchemistry.co.uk

Formation and Reactivity of Tricarballylic Anhydride Acid Chlorides

Under specific reaction conditions, the treatment of tricarballylic acid with a chlorinating agent can lead to intramolecular cyclization, forming a mixed functional compound known as an anhydride acid chloride.

Formation: The formation of a cyclic anhydride from a dicarboxylic or tricarboxylic acid during treatment with thionyl chloride is a known phenomenon. rsc.org In the case of tricarballylic acid, this leads to the synthesis of 1-(chloroformyl)propane-2,3-dicarboxylic acid anhydride. mdpi.comsemanticscholar.org This intramolecular reaction is competitive with the simple conversion of all three carboxyl groups to acyl chlorides. The formation of the five-membered anhydride ring is generally favored. researchgate.net

Reactivity: Tricarballylic anhydride acid chloride is a bifunctional molecule, possessing both a reactive acyl chloride group and a cyclic anhydride ring. These functional groups can react with nucleophiles. Research has demonstrated the reactivity of this intermediate with amines. mdpi.comsemanticscholar.org

In a specific application, 1-(chloroformyl)propane-2,3-dicarboxylic acid anhydride was reacted with (R)-α-methylbenzylamine in the presence of N,N'-dimethylaniline (DMA) as a base. mdpi.com The reaction was conducted in dichloromethane (B109758) (CH₂Cl₂) at 0°C. The nucleophilic amine selectively attacks the more reactive acyl chloride, leading to the formation of a diastereomeric mixture of amide-anhydrides: 1-[(R)-(α)-methylbenzylamido)formylpropane-(R)-2,3-dicarboxylic-anhydride and 1-[(R)-(α)-methylbenzylamido)formylpropane-(S)-2,3-dicarboxylic anhydride. mdpi.comsemanticscholar.org This reaction highlights the chemoselectivity of the anhydride acid chloride intermediate.

Table 1: Synthesis of Diastereomeric Amide-Anhydrides This interactive table summarizes the reaction of tricarballylic anhydride acid chloride with (R)-α-methylbenzylamine. mdpi.com

| Role | Compound Name | Molecular Formula | Conditions | Product(s) |

| Reactant | 1-(chloroformyl)propane-2,3-dicarboxylic acid anhydride | C₆H₅ClO₄ | CH₂Cl₂, 0°C to RT | 1-[(R)-(α)-methylbenzylamido)formylpropane-(R)-2,3-dicarboxylic-anhydride |

| Reactant | (R)-α-methylbenzylamine | C₈H₁₁N | 1-[(R)-(α)-methylbenzylamido)formylpropane-(S)-2,3-dicarboxylic anhydride | |

| Base | N,N'-dimethylaniline (DMA) | C₈H₁₁N |

Reactivity and Derivatization Pathways of Tricarballylic Trichloride

Nucleophilic Acyl Substitution Reactions of Tricarballylic Trichloride (B1173362)

The core reactivity of tricarballylic trichloride is defined by nucleophilic acyl substitution at its three carbonyl centers. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is expelled, regenerating the carbonyl group and forming a new derivative. The trifunctional nature of this compound allows for these reactions to occur at one, two, or all three acyl chloride sites, leading to a diverse range of products.

Formation of Tricarballylate (B1239880) Esters and Diesters

The reaction of this compound with alcohols leads to the formation of tricarballylate esters. This esterification is a classic example of nucleophilic acyl substitution where the alcohol acts as the nucleophile. commonorganicchemistry.comchemguide.co.uk The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. fishersci.co.uk

The stoichiometry of the alcohol relative to the this compound can be controlled to favor the formation of mono-, di-, or triesters. For instance, using one equivalent of an alcohol would predominantly yield the monoester, while three or more equivalents would lead to the triester. The reaction with simple alcohols like methanol or ethanol proceeds readily to form the corresponding methyl or ethyl esters. asianpubs.org

The general reaction for the formation of a triester is as follows:

While direct synthesis from this compound is a primary method, tricarballylate esters are also recognized as valuable biobased plasticizers and can be synthesized through alternative routes, such as the esterification of citric acid followed by a dehydration-hydrogenation process. kuleuven.be

Table 1: Examples of Tricarballylate Ester Formation

| Alcohol | Product | Notes |

| Methanol | Trimethyl tricarballylate | Formed by reacting this compound with methanol. |

| Ethanol | Triethyl tricarballylate | Formed by reacting this compound with ethanol. |

| Various Alcohols | Mixed Tricarballylate Esters | Can be synthesized by sequential addition of different alcohols. |

Reactions Leading to Amide and Imide Derivatives

This compound readily reacts with ammonia, primary amines, and secondary amines to form amides. This reaction follows the same nucleophilic acyl substitution pathway as esterification, with the amine serving as the nucleophile. fishersci.co.ukcommonorganicchemistry.com The reaction is typically vigorous and is often carried out in the presence of a base to scavenge the HCl produced. masterorganicchemistry.com

The reaction with ammonia yields the primary triamide. Primary amines afford N-substituted amides, while secondary amines give N,N-disubstituted amides. The formation of amides from acyl chlorides is a general and widely used transformation in organic synthesis. libretexts.org

Furthermore, a closely related derivative, 1-(chloroformyl)propane-2,3-dicarboxylic anhydride (B1165640), has been shown to react with primary amines, such as (R)-(α)-methylbenzylamine, in the presence of N,N-dimethylaniline (DMA) to produce imide derivatives. mdpi.comresearchgate.net This reaction proceeds through an initial amide formation followed by an intramolecular cyclization to form the imide ring. Given the structural similarity, it is highly probable that this compound can undergo similar reactions to form imide structures, particularly with diamines or amino alcohols.

Table 2: Formation of Amide and Imide Derivatives

| Amine | Product Type | Reaction Details |

| Ammonia | Primary Triamide | Reaction with excess ammonia. |

| Primary Amine (e.g., R-NH₂) | N-Substituted Triamide | Forms three secondary amide linkages. |

| Secondary Amine (e.g., R₂-NH) | N,N-Disubstituted Triamide | Forms three tertiary amide linkages. |

| (R)-(α)-methylbenzylamine | Diastereomeric Imide Derivatives | Reacts with a related anhydride acid chloride to form an intermediate that can cyclize. mdpi.comresearchgate.net |

Synthesis of Other Tricarballylic Derivatives and Functionalized Analogues

The high reactivity of the acyl chloride groups in this compound opens pathways to a wide array of other derivatives. For instance, reaction with carboxylate salts would yield mixed anhydrides. These derivatives can serve as precursors for further functionalization, allowing for the introduction of various chemical moieties onto the tricarballylic scaffold.

Tricarballylic acid itself, from which the trichloride is derived, is a fragment found in several natural products, including mycotoxins like Fumonisin B1 and AAL Toxin TA, as well as the Ras Farnesyl-Protein Transferase inhibitor, Actinoplanic acid. mdpi.com The synthesis of derivatives and functionalized analogues of tricarballylic acid is therefore of significant interest for biological studies. This compound serves as a key starting material for accessing these complex structures.

Role of this compound as a Reagent in Organic Synthesis

Beyond the synthesis of its direct derivatives, this compound's trifunctional nature makes it a valuable tool for the construction of more complex molecular architectures. Its rigid, yet compact, structure can serve as a central core or a branching point in the synthesis of larger molecules.

Participation in Phosphonic Acid Dichloride Synthesis and Related Phosphorus Chemistry

While direct reactions of this compound in the synthesis of phosphonic acid dichlorides are not extensively documented in readily available literature, the chemistry of acyl chlorides and phosphorus compounds suggests potential pathways. For instance, acyl chlorides can react with phosphites in the Arbuzov reaction to form phosphonates. researchgate.net A hypothetical reaction of this compound with a trialkyl phosphite could potentially lead to a tris(phosphonate) derivative.

Furthermore, the synthesis of phosphonic acid dichlorides often involves the chlorination of phosphonic acids. beilstein-journals.org While not a direct role for this compound, its derivatives could potentially be converted to phosphonic acids and subsequently to the corresponding dichlorides. The synthesis of organophosphorus compounds is a broad field, and the reactivity of acyl chlorides provides a potential entry point for incorporating a tricarballylic moiety into phosphorus-containing molecules. nih.gov

Application in the Construction of Complex Molecular Architectures

The trifunctional nature of this compound makes it an ideal candidate as a core molecule or a branching unit in the synthesis of complex, highly branched macromolecules such as dendrimers and macrocycles. mdpi.comresearchgate.net Dendrimers are perfectly branched, monodisperse polymers that grow from a central core. nih.gov A trifunctional molecule like this compound can serve as a generation 0 core, with each acyl chloride group acting as a point for the attachment of dendritic wedges. The reaction with appropriate monomers would lead to the first generation dendrimer, and subsequent reaction cycles would build up higher generations.

Similarly, in the synthesis of macrocycles, this compound can be used to introduce a point of convergence or to create a specific three-dimensional structure within the macrocyclic ring. mdpi.com The reaction of the trichloride with long-chain molecules containing two nucleophilic end groups could lead to the formation of complex macrocyclic structures. The rigidity of the tricarballylic core can impart a degree of pre-organization to the resulting macrocycle, which can be advantageous in applications such as host-guest chemistry.

Mechanistic Investigations of Reactions Involving this compound and its Derivatives

The conversion of this compound into its corresponding esters and amides is of significant interest for the synthesis of a wide array of functionalized molecules, including plasticizers, lubricants, and pharmaceuticals. Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and achieving desired product selectivity.

Elucidation of Reaction Mechanisms in Esterification and Amidation

The esterification and amidation of this compound, like other acyl chlorides, are generally understood to proceed through a nucleophilic addition-elimination mechanism . This two-step process is initiated by the attack of a nucleophile—an alcohol for esterification or an amine for amidation—on the electrophilic carbonyl carbon of one of the acyl chloride groups.

In the esterification process, a lone pair of electrons from the oxygen atom of the alcohol attacks the carbonyl carbon. This leads to the formation of a transient, high-energy tetrahedral intermediate . In this intermediate, the carbon atom is bonded to the original carbonyl oxygen (which now carries a negative charge), the chlorine atom, the alkyl chain, and the incoming alcohol moiety (which is now positively charged). The reaction then proceeds to the elimination stage, where the carbon-oxygen double bond is reformed, and the chloride ion is expelled as a leaving group. A final deprotonation step, often facilitated by a weak base or another alcohol molecule, yields the final ester product and hydrochloric acid.

Similarly, the amidation reaction follows the same mechanistic pattern. An amine, acting as the nucleophile, attacks the carbonyl carbon of the acyl chloride. The resulting tetrahedral intermediate contains a positively charged nitrogen atom and a negatively charged oxygen atom. The subsequent elimination of the chloride ion and deprotonation of the nitrogen atom afford the corresponding amide and hydrochloric acid. Due to the basicity of the amine, it is common to use two equivalents of the amine—one to act as the nucleophile and the second to neutralize the liberated HCl, forming an ammonium salt. Alternatively, a non-nucleophilic base like pyridine or triethylamine can be employed for this purpose.

For a trifunctional molecule like this compound, the reaction can proceed stepwise, leading to mono-, di-, or tri-substituted products depending on the stoichiometry of the nucleophile used. The reactivity of the remaining acyl chloride groups may be influenced by the electronic effects of the newly introduced ester or amide groups. For instance, the electron-donating nature of the oxygen in an ester or the nitrogen in an amide could slightly decrease the electrophilicity of the remaining carbonyl carbons.

| Reaction Stage | Description in Esterification | Description in Amidation |

| Nucleophilic Attack | The oxygen atom of an alcohol attacks the carbonyl carbon of the acyl chloride. | The nitrogen atom of an amine attacks the carbonyl carbon of the acyl chloride. |

| Tetrahedral Intermediate Formation | A transient intermediate with a tetrahedral carbon is formed, bearing a negative charge on the oxygen and a positive charge on the incoming alcohol's oxygen. | A transient intermediate with a tetrahedral carbon is formed, bearing a negative charge on the oxygen and a positive charge on the incoming amine's nitrogen. |

| Elimination of Leaving Group | The carbon-oxygen double bond is reformed, and the chloride ion is expelled. | The carbon-oxygen double bond is reformed, and the chloride ion is expelled. |

| Deprotonation | A proton is removed from the oxygen of the former alcohol, yielding the ester. | A proton is removed from the nitrogen of the former amine, yielding the amide. |

Computational Studies on Reaction Pathways and Intermediates

While the nucleophilic addition-elimination mechanism provides a robust framework for understanding the reactivity of acyl chlorides, computational studies have offered a more nuanced picture of the reaction pathways and the nature of the intermediates involved. Density functional theory (DFT) calculations have been employed to investigate the energy profiles of these reactions.

Some computational studies on simpler acyl chlorides have questioned the existence of a distinct, stable tetrahedral intermediate. These studies suggest that for certain reactions, the process might be more concerted, resembling an S(N)2-like mechanism , where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a more synchronized fashion, passing through a single transition state rather than a discrete intermediate.

For a molecule like this compound, computational modeling could provide valuable insights into several aspects:

Stepwise Reactivity: Modeling the stepwise reaction with a nucleophile could predict the relative activation energies for the formation of the mono-, di-, and tri-substituted products. This would help in understanding the selectivity and in designing reaction conditions to favor a particular product.

Solvent Effects: Theoretical models can also incorporate the effect of the solvent on the reaction mechanism. The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the reaction rates.

While specific computational studies on this compound are not widely reported in the literature, the principles derived from studies on monofunctional and difunctional acyl chlorides can be extrapolated to understand its reactivity. These theoretical investigations are invaluable for complementing experimental findings and providing a deeper, molecular-level understanding of the derivatization pathways of this important chemical compound.

| Computational Aspect | Potential Insights for this compound |

| Reaction Energy Profile | Determination of activation barriers for each substitution step, providing a basis for predicting product distribution. |

| Transition State Geometry | Analysis of the structure of the transition states to understand the steric and electronic factors governing reactivity. |

| Intermediate Stability | Evaluation of the stability of potential tetrahedral intermediates versus a more concerted reaction pathway. |

| Intramolecular Effects | Investigation of potential hydrogen bonding or other non-covalent interactions that could influence reactivity and selectivity. |

Advanced Applications and Materials Science Leveraging Tricarballylic Trichloride Derivatives

Polymer Chemistry and Material Science Applications of Tricarballylic Esters

Tricarballylic esters, synthesized from tricarballylic acid, serve as pivotal monomers and additives in polymer science. Their unique tripartite structure enables the formation of cross-linked networks and branched polymers, imparting desirable characteristics such as biodegradability, flexibility, and controlled mechanical properties to the final materials.

Synthesis of Biodegradable Polyesters from Tricarballylate (B1239880) Esters

The synthesis of biodegradable polyesters from tricarballylate esters represents a significant advancement in the development of environmentally benign plastics. specificpolymers.com These polyesters are typically produced through polycondensation reactions between tricarballylic acid or its esters and various diols. specificpolymers.comnih.gov This process involves heating the monomers, often in the presence of a catalyst, to form ester linkages and release a small molecule, such as water, which is removed to drive the reaction toward high molecular weight polymer chains. specificpolymers.com

One notable example is the creation of a family of photo-cross-linked, amorphous, biodegradable elastomeric polyesters, known as poly(diol-tricarballylate)s (PDT). nih.gov The synthesis for these materials is a two-step process:

Polycondensation : Tricarballylic acid is reacted with an alkylene diol to form a pre-polymer. nih.gov

Acrylation : The pre-polymer is then functionalized with acrylate (B77674) groups, making it photosensitive. nih.gov

This acrylated pre-polymer can then be cured using visible light in the presence of a photoinitiator, transforming it from a liquid to a solid elastomer. nih.gov The mechanical and degradation properties of these PDT elastomers can be finely tuned by adjusting the density of acrylate groups and the chain length of the pre-polymer, making them promising candidates for biomedical applications like controlled drug delivery systems. nih.gov Another approach involves the polyesterification of tricarballylic acid with glycols, such as lower alkane diols, diethylene glycol, or triethylene glycol, to produce polyester (B1180765) resins. google.com These resins can be further polymerized or copolymerized to create rigid and transparent cast products or laminated materials. google.com

The general synthetic pathway for these polyesters allows for considerable versatility in tailoring material properties by selecting different diol monomers. nih.gov

Development of Bio-based Plasticizers derived from Tricarballylic Acid and Esters

There is a significant industrial and academic push to develop safe, renewable alternatives to traditional phthalate (B1215562) plasticizers, which have raised health and environmental concerns. kuleuven.bedigitellinc.com Tricarballylate esters have emerged as a highly appealing class of bio-based plasticizers due to their excellent performance properties and the fact that they can be derived from citric acid, a cheap and abundant renewable resource. kuleuven.beresearchgate.net

These plasticizers are typically synthesized by esterifying tricarballylic acid. researchgate.net An efficient production route involves a one-pot dehydration-hydrogenation of citric acid to yield tricarballylic acid, which is then esterified. uantwerpen.beresearchgate.net An alternative and often preferred pathway reverses the steps: citric acid is first esterified to a citrate (B86180) ester, which is then subjected to a sequential dehydration-hydrogenation process to yield the final tricarballylate ester. kuleuven.be This latter method protects the carboxylic acid groups as esters, thereby preventing an undesired decarboxylation side reaction that can reduce yields. kuleuven.be

Using a bifunctional palladium on niobic acid (Pd/Nb2O5.nH2O) catalyst, researchers have achieved high yields of various tricarballylate esters (up to 93%) from their corresponding citrate esters. kuleuven.beresearchgate.net These bio-based plasticizers show great promise for use in polymers like polyvinyl chloride (PVC) and polylactic acid (PLA). acs.org Their performance is often compared to conventional plasticizers like dioctyl phthalate (DOP) and acetyl tributyl citrate (ATBC). rsc.org

Below is a table summarizing the synthesis yields for different tricarballylate esters.

| Citrate Ester Substrate | Tricarballylate Ester Product | Yield (%) | Catalyst |

| Triethyl Citrate | Triethyl Tricarballylate | ~93% | 0.2 wt% Pd/Nb2O5.nH2O |

| Trimethyl Citrate | Trimethyl Tricarballylate | ~90% | 0.2 wt% Pd/Nb2O5.nH2O |

| Tripropyl Citrate | Tripropyl Tricarballylate | ~85% | 0.2 wt% Pd/Nb2O5.nH2O |

| Tributyl Citrate | Tributyl Tricarballylate | ~88% | 0.2 wt% Pd/Nb2O5.nH2O |

| Data derived from studies on direct synthesis from citrate esters. kuleuven.beresearchgate.net |

Exploration of Tricarballylic Derivatives in Novel Material Synthesis and Polymer Production

The utility of tricarballylic acid and its derivatives extends beyond biodegradable polyesters and plasticizers into the realm of novel functional materials. The trifunctional nature of tricarballylic acid makes it an ideal building block for creating more complex three-dimensional structures.

One area of exploration is in the synthesis of Metal-Organic Frameworks (MOFs). Tricarballylic acid can act as a "biomimetic ligand," connecting metal ions to form porous, crystalline structures with potential applications in gas storage, separation, and catalysis.

In another innovative application, researchers have used tricarballylic acid to synthesize materials capable of incorporating nanotubules within their structure. This was achieved in a six-fold interpenetrated, triperiodic framework, highlighting its potential in the production of advanced composite materials. Furthermore, the polyester resins derived from tricarballylic acid can be copolymerized with other monomers, such as various esters, to create materials with specific properties. google.com This allows for the production of durable materials like rigid, transparent castings and reinforced laminated products, demonstrating the versatility of tricarballylic derivatives in diverse polymer production scenarios. google.com The development of photocurable elastomers from tricarballylic acid also showcases its role in creating "smart" materials that can be solidified on demand using light, which is particularly useful in biomedical applications. nih.gov

Surface Chemistry and Coating Technologies Utilizing Tricarballylic Acid and its Derivatives

Tricarballylic acid and its derivatives have found unique applications in surface chemistry, particularly in modifying the properties of inorganic solids to improve adhesion for organic coatings. google.com Certain novel ω-(p-chlorophenyl)- and ω-(3,4,5-trichlorophenyl) n-alkyltricarballylic acids, where the alkyl group contains 3 to 20 carbon atoms, have been specifically designed for this purpose. google.com

The process involves applying these specialized tricarballylic acids to a hard inorganic surface, where they form an adsorbed monolayer film. google.com This film acts as a primer or coupling agent that fundamentally alters the surface energy. An organic coating composition with a surface tension lower than the critical surface tension of this primed surface will spread spontaneously, ensuring better coverage and bonding. google.com This method is particularly effective for improving the application of liquid organic coatings on high-energy solid surfaces, which can otherwise be difficult to coat evenly. The primed monolayer can displace water, allowing for successful coating even on damp surfaces. google.com This technology enhances the durability and performance of paints, adhesives, and other organic films on substrates like metals, glass, and ceramics.

Coordination Chemistry and Complexation Studies of Tricarballylic Ligands

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. purdue.eduwikipedia.org Tricarballylic acid is an effective tridentate ligand, meaning it can bind to a metal ion through its three carboxylate groups. It is recognized as a small biomimetic ligand and is used as a building block in the synthesis of metal-organic frameworks (MOFs).

Studies have been conducted to determine the formation constants of metal complexes with tricarballylate. These constants provide a measure of the stability of the complex. Research comparing tricarballylate and citrate complexes with various divalent metal ions—such as Manganese (Mn(II)), Cadmium (Cd(II)), Zinc (Zn(II)), and Nickel (Ni(II))—found that the citrate complexes are more stable. osti.gov This is expected, as citrate has an additional hydroxyl group that can participate in chelation.

The formation constants for several metal-tricarballylate complexes have been determined titrimetrically, as shown in the table below.

| Metal Ion | Log K (Formation Constant) |

| Mn(II) | 2.5 |

| Cd(II) | 2.8 |

| Zn(II) | 2.8 |

| Ni(II) | 2.8 |

| Data from titrimetric determination of formation constants. osti.gov |

Further research has investigated the complexation of tricarballylic acid with other metals, including Nickel (Ni(II)), Chromium (Cr(III)), and Europium (Eu(III)), focusing on their synthesis and thermochemical properties. sapub.org

Synthesis and Structural Elucidation of Metal-Tricarballylate Complexes

The synthesis of metal-tricarballylate complexes typically involves the reaction of a soluble metal salt with tricarballylic acid in a suitable solvent. The general procedure consists of mixing stoichiometric amounts of the ligand and the metal salt, often with a base to deprotonate the carboxylic acid groups, facilitating coordination to the positively charged metal ion. revistabionatura.comnih.gov The resulting complex may precipitate from the solution and can then be isolated.

The structural elucidation of these complexes is carried out using a variety of analytical techniques:

Infrared (IR) Spectroscopy : To confirm the coordination of the carboxylate groups to the metal ion by observing shifts in the characteristic carbonyl stretching frequencies. researchgate.net

Elemental Analysis : To determine the empirical formula of the complex and verify the metal-to-ligand ratio. researchgate.net

Thermogravimetric Analysis (TGA) : To study the thermal stability of the complex and identify the presence of coordinated water molecules. sapub.orgresearchgate.net

Single-Crystal X-ray Diffraction : This is the most definitive method for determining the precise three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center. mdpi.com

Studies on complexes of tricarballylic acid with Ni(II), Cr(III), and Eu(III) have utilized these methods to characterize the resulting compounds. sapub.org While detailed crystal structures for many tricarballylate complexes are not as widely published as for other ligands, the principles of coordination chemistry suggest that the tricarballylate ligand can adopt various coordination modes, potentially acting as a bridging ligand to form polynuclear complexes or extended network structures like MOFs. mdpi.com

Application of Tricarballylic Acid as a Gravimetric Reagent for Metal Ions

Extensive research of scientific literature does not yield specific or detailed information regarding the application of tricarballylic acid as a gravimetric reagent for the determination of metal ions. While organic precipitating agents are widely used in gravimetric analysis to form insoluble complexes with metal ions, tricarballylic acid is not a commonly cited reagent for this purpose. askfilo.combhu.ac.in The principles of gravimetric analysis require the formation of a pure precipitate with a known, stable stoichiometric composition. bhu.ac.inasdlib.org Typically, reagents used for this purpose are selective for specific metal ions and form precipitates that are easily filtered and washed. libretexts.org

There is a lack of published studies detailing the reaction conditions, stoichiometry of the precipitates, or specific metal ions that can be quantitatively determined using tricarballylic acid as the precipitating agent. Consequently, no data is available to construct tables on research findings related to its use in gravimetric analysis. While other organic acids and their derivatives are employed as gravimetric reagents, the specific use of tricarballylic acid in this analytical technique is not documented in available chemical literature. Further research would be required to explore the potential of tricarballylic acid or its salts as selective precipitating agents for metal ion analysis.

Analytical Methodologies for the Characterization of Tricarballylic Trichloride and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation and quantification of tricarballylic trichloride (B1173362) derivatives from complex mixtures. The choice of technique depends on the volatility and polarity of the analyte.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and sensitive technique for the analysis of non-volatile derivatives like tricarballylic acid. Due to the polar nature of tricarboxylic acids, reversed-phase (RP) C18 chromatography can be challenging. However, the use of mixed-mode polar RP stationary phases or derivatization can enhance retention and separation. researchgate.netnih.gov

A common strategy involves derivatization to improve chromatographic behavior and detection sensitivity. For instance, tricarboxylic acid cycle intermediates have been successfully quantified using derivatization with agents like O-benzylhydroxylamine (O-BHA) under aqueous conditions, followed by LC-MS/MS analysis. nih.govresearchgate.net This approach is rapid, reproducible, and can be applied to quantify changes in metabolite levels in biological samples. nih.govresearchgate.net The use of tandem mass spectrometry (MS/MS) provides high selectivity and allows for accurate quantification even in complex matrices. nih.gov

Table 1: Example LC-MS/MS Parameters for Tricarboxylic Acid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography | ||

| Column | Reversed-phase C18 or RP-Amide | researchgate.netnih.gov |

| Mobile Phase | Gradient elution with acetonitrile and ammonium acetate buffer | |

| Flow Rate | 0.2 - 0.5 mL/min | |

| Injection Volume | 2 - 10 µL | researchgate.net |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), typically negative mode | researchgate.net |

| Analysis Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) | springernature.com |

| Collision Gas | Argon |

Gas chromatography (GC) is suitable for volatile compounds or those that can be made volatile through derivatization. Due to the high polarity and low volatility of tricarballylic acid, derivatization is essential for GC analysis. lmaleidykla.ltlmaleidykla.lt Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common technique to convert the carboxylic acid groups into less polar and more volatile trimethylsilyl (TMS) esters. lmaleidykla.lttheses.cz

Key steps in GC analysis include:

Derivatization: Conversion of polar carboxyl groups to volatile esters (e.g., silylation). lmaleidykla.lt

Separation: Separation of the derivatized analytes on a capillary column.

Detection: Often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. springernature.comnih.gov

Chiral gas chromatography is specifically employed for the separation of enantiomers, which are non-superimposable mirror-image stereoisomers. researchgate.netnih.gov This is critical as enantiomers can have different biological activities. nih.gov The separation is achieved using a chiral stationary phase (CSP), often based on cyclodextrin derivatives. researchgate.netgcms.cz These CSPs interact differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. gcms.cz

Spectroscopic Characterization Methods

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in tricarballylic trichloride and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework. rsc.orgresearchgate.net

For tricarballylic acid, the ¹H NMR spectrum typically shows signals corresponding to the methine proton (CH) and the methylene protons (CH₂). chemicalbook.comdrugbank.com The chemical shifts and coupling patterns of these signals are used to confirm the connectivity of the atoms within the molecule. ¹³C NMR spectroscopy provides information on the different carbon environments, including the carboxyl carbons and the aliphatic carbons of the propane (B168953) backbone. researchgate.net Advanced NMR techniques can also be used to investigate the stereochemistry of chiral derivatives.

Table 2: Typical NMR Data for Tricarballylic Acid

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 2.8 - 3.2 | Multiplet | CH |

| ¹H | 2.5 - 2.8 | Multiplet | CH₂ |

| ¹³C | 170 - 180 | Singlet | C=O (Carboxyl) |

| ¹³C | 35 - 45 | Singlet | CH |

| ¹³C | 30 - 40 | Singlet | CH₂ |

Note: Chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. nih.gov

In the IR spectrum of tricarballylic acid, characteristic absorption bands are observed for the O-H stretching of the carboxylic acid groups (a broad band around 2500-3300 cm⁻¹) and the C=O stretching of the carbonyl group (a strong band around 1700 cm⁻¹). chemicalbook.comnist.gov Raman spectroscopy is also sensitive to these vibrations, although the relative intensities of the bands may differ from the IR spectrum. rsc.org For this compound, the C=O stretching frequency of the acyl chloride group would be expected at a higher wavenumber (typically 1770-1820 cm⁻¹) compared to the carboxylic acid.

Table 3: Key IR Absorption Bands for Tricarballylic Acid

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Broad, Strong |

| C=O (Carboxylic Acid) | Stretching | 1680 - 1720 | Strong |

| C-O (Carboxylic Acid) | Stretching | 1210 - 1320 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |

Source: Data compiled from NIST Chemistry WebBook and other spectroscopic resources. nist.gov

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nist.gov

For this compound (C₆H₅Cl₃O₃), the exact molecular weight can be calculated and confirmed by high-resolution mass spectrometry. nih.gov Electron ionization (EI) is a common technique used in conjunction with GC-MS, which causes extensive fragmentation of the molecule. theses.cznih.gov The resulting mass spectrum displays a pattern of fragment ions that serves as a "molecular fingerprint." nih.gov The analysis of these fragments provides valuable structural information. For instance, the fragmentation of derivatized tricarboxylic acids often involves the loss of the derivatizing group and decarboxylation. nih.govnih.gov The study of these fragmentation pathways is crucial for the structural confirmation of the analyte. researchgate.net

Table 4: Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₅Cl₃O₃ | nih.gov |

| Molecular Weight | 231.5 g/mol | nih.gov |

| Exact Mass | 229.930427 Da | nih.gov |

Theoretical and Computational Investigations of Tricarballylic Systems

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While quantum methods excel at describing electronic properties, they are computationally expensive for studying the large-scale motions of molecules. For this, molecular mechanics (MM) and molecular dynamics (MD) simulations are the preferred tools. researchgate.netuni-marburg.deyoutube.com These methods treat molecules as a collection of atoms interacting via a classical potential energy function, or "force field," allowing for the simulation of molecular motion over time. youtube.commdpi.com

Conformational analysis is crucial for understanding flexible molecules like tricarballylic acid, as their shape can dictate their function. nih.gov While direct energy minimization using methods like DFT can identify stable local conformations, this approach does not capture the full conformational landscape, especially in the condensed phase where intermolecular interactions are significant. nih.gov

Ab initio molecular dynamics (AIMD), which combines DFT with molecular dynamics, provides a more comprehensive approach. nih.gov A study on dicarboxylic acids demonstrated that AIMD is necessary to account for complex intermolecular interactions that stabilize certain conformers not predicted to be thermally accessible by static energy minimization alone. nih.gov These simulations reveal how the distribution of conformers is affected by the molecular environment, such as the presence of solvent molecules. nih.govnih.gov For tricarballylic systems, MD simulations can thus provide a detailed picture of the accessible conformations in aqueous solution, which is directly relevant to their behavior in biological systems.

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Direct Energy Minimization (DFT) | Calculates the energy of a static structure to find local minima. | Computationally efficient for identifying stable conformers. | Does not capture the full conformational landscape or the effect of intermolecular interactions in condensed phases. |

| Ab Initio Molecular Dynamics (AIMD) | Simulates molecular motion over time using quantum mechanical forces. | Accounts for complex intermolecular interactions and provides a dynamic view of the conformational landscape. | Computationally expensive, limiting simulation time and system size. |

Structure-Activity Relationship (SAR) Studies of Tricarballylic Derivatives, particularly in Biological Contexts

Structure-activity relationship (SAR) studies aim to connect the chemical structure of a molecule with its biological effect. nih.govdrugdesign.org For tricarballylic acid, its biological activity is closely linked to its structural similarity to citric acid.

Tricarballylic acid, which differs from citrate (B86180) only by the absence of a hydroxyl group, acts as a competitive inhibitor of the enzyme aconitate hydratase (also known as aconitase). cambridge.orgnih.gov This enzyme is a key component of the citric acid cycle. By binding to the active site of aconitase, tricarballylate (B1239880) prevents the enzyme from processing its natural substrate. cambridge.orgnih.gov

Research has determined the inhibitor constant (Ki) for tricarballylate with aconitate hydratase to be 0.52 mM, a value similar to the enzyme's Michaelis-Menten constant (Km) for citrate, indicating a strong inhibitory effect. nih.gov In vitro experiments with isolated rat liver cells have shown that tricarballylate concentrations as low as 0.5 mM can cause a 30% inhibition of the citric acid cycle, as measured by the oxidation of acetate. cambridge.orgnih.gov These findings clearly establish a relationship between the tricarballylate structure and its ability to disrupt a fundamental metabolic pathway.

| Biological Target | Mechanism of Action | Inhibitor Constant (Ki) | Observed Effect |

|---|---|---|---|

| Aconitate Hydratase (Aconitase) | Competitive Inhibition | 0.52 mM | 30% inhibition of citric acid cycle activity in rat liver cells at 0.5 mM. |

Theoretical Understanding of Tricarballylic Acid Anhydride (B1165640) Formation

The formation of cyclic anhydrides from dicarboxylic or tricarboxylic acids is a fundamental organic reaction. Tricarballylic acid can be converted to its anhydride, 2-(2,5-dioxooxolan-3-yl)acetic acid, through intramolecular dehydration, for instance by heating with acetic anhydride. mdpi.com

Theoretical chemistry provides methods to understand the mechanism of such reactions in detail. researcher.life Computational studies can map out the entire reaction pathway, from reactants to products, through a high-energy transition state. Ab initio calculations can be used to define the geometries of the transition states for intramolecular displacement reactions that lead to anhydride formation. researcher.life

By performing Intrinsic Reaction Coordinate (IRC) calculations, researchers can follow the reaction path from the transition state down to the reactants and products, providing a complete energy profile of the reaction. researcher.life Studies on similar reactions, like the formation of carboxylic sulfuric anhydrides, have used high-level quantum chemical methods to calculate reaction energy barriers, demonstrating the feasibility of such processes. nih.gov These theoretical approaches can confirm that the formation of the anhydride is a thermodynamically and kinetically favorable process and can elucidate the role of specific conformations in facilitating the intramolecular cyclization. researcher.life

| Computational Step | Purpose | Information Gained |

|---|---|---|

| Geometry Optimization | Find the lowest energy structures of reactants, products, and transition states. | Bond lengths, bond angles, and overall molecular shape. |

| Transition State Search | Locate the highest energy point along the reaction coordinate. | The geometry and energy of the transition state, which determines the reaction's activation energy. |

| Vibrational Frequency Calculation | Confirm stationary points and calculate zero-point energies. | Characterizes a structure as a minimum (all real frequencies) or a transition state (one imaginary frequency). |

| Intrinsic Reaction Coordinate (IRC) | Map the reaction pathway connecting the transition state to reactants and products. | Confirms the transition state links the desired reactants and products and provides the minimum energy path. |

Historical Development and Emerging Research Perspectives on Tricarballylic Compounds

Evolution of Synthetic Strategies for Tricarballylic Architectures

The synthesis of tricarballylic architectures, particularly the parent compound tricarballylic acid (also known as propane-1,2,3-tricarboxylic acid), has evolved with the broader advancements in organic chemistry. Historically, access to this functionalized propane (B168953) backbone has been of interest due to its presence in various natural products. Esters of tricarballylic acid are found in mycotoxins like fumonisins B1 and B2, as well as in macrocyclic inhibitors of Ras farnesyl-protein transferase (FPTase) such as actinoplanic acid.

Early synthetic approaches often relied on classical methods of carbon-carbon bond formation and functional group manipulations. A traditional two-step synthesis of tricarballylic acid starts from fumaric acid. While specific historical methods for the direct synthesis of tricarballylic trichloride (B1173362) are not extensively detailed in readily available literature, the preparation of acyl chlorides from their corresponding carboxylic acids is a fundamental and well-established transformation in organic synthesis. Standard methods involve the treatment of the carboxylic acid with reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅). It is therefore reasonable to infer that early syntheses of tricarballylic trichloride would have followed these conventional routes from tricarballylic acid.

More contemporary synthetic strategies focus on efficiency, stereocontrol, and the use of more environmentally benign reagents and catalysts. The development of methods for the asymmetric synthesis of tricarballylic acid derivatives has been an area of focus, driven by the desire to access specific stereoisomers for biological studies and as chiral building blocks. For instance, facile syntheses of (R,R) and (R,S) tricarballylic acid anhydride (B1165640) and imide derivatives have been developed, which utilize tricarballylic anhydride acid chloride as a key intermediate. kuleuven.be This highlights the role of the acid chloride functionality in enabling the synthesis of more complex, stereochemically defined tricarballylic architectures.

Recent advancements have also emphasized the development of catalytic and more sustainable methods. For example, a direct synthesis route for propane-1,2,3-tricarboxylic acid from citric acid has been reported, employing a sequential one-pot dehydration-hydrogenation process. researchgate.net This method utilizes a solid acid catalyst (H-Beta zeolite) and a hydrogenation catalyst (Pd/C) under mild conditions in water, representing a greener approach to the synthesis of the tricarballylic backbone. researchgate.net The conversion of the resulting tricarballylic acid to the trichloride can then be achieved through established chlorination methods.

Emerging Roles of Tricarballylic Compounds in Sustainable Chemistry and Bio-economy

Tricarballylic compounds are gaining prominence in the fields of sustainable chemistry and the bio-economy, primarily due to their potential to be derived from renewable resources and their application in the development of environmentally friendly materials. A significant driver for this is the increasing concern over the toxicity and environmental impact of conventional petroleum-based chemicals, such as phthalate (B1215562) plasticizers.

A key development in this area is the sustainable production of tricarballylic acid from citric acid. researchgate.net Citric acid is an abundant and readily available bio-based platform chemical, produced on a large scale through the fermentation of renewable feedstocks like corn starch or sucrose. The conversion of citric acid to tricarballylic acid via a one-pot dehydration-hydrogenation process represents a significant step towards a bio-based economy. researchgate.net This process is catalytic and can be performed in water, further enhancing its green credentials. researchgate.net

This compound, as the highly reactive derivative of tricarballylic acid, is a crucial synthetic intermediate in this context. It can be readily converted to the corresponding tricarballylate (B1239880) esters through reaction with various alcohols. This provides a versatile platform for tuning the properties of the resulting plasticizers by varying the alcohol component. The use of bio-derived alcohols in this esterification step can further enhance the renewable carbon content of the final product, contributing to the development of fully bio-based materials.

The move towards a bio-economy also involves the development of biodegradable polymers. While direct applications of this compound in this area are still emerging, its trifunctional nature makes it a prime candidate as a crosslinking agent or monomer in the synthesis of biodegradable polyesters and polyamides. nih.govrsc.org The incorporation of the tricarballylic moiety can potentially enhance the biodegradability of polymers by introducing ester linkages that are susceptible to hydrolysis.

Future Directions in this compound Research and its Applications as a Synthetic Building Block

This compound holds significant potential as a versatile synthetic building block, and future research is likely to focus on exploiting its trifunctionality to create novel and complex molecular architectures with diverse applications. Its ability to react with a wide range of nucleophiles makes it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

One promising area of future research is the use of this compound as a crosslinking agent for the development of advanced polymers and biomaterials. mdpi.com Its three reactive acyl chloride groups can react with polymers containing hydroxyl, amino, or thiol groups to form a three-dimensional network structure. This could lead to the development of novel hydrogels with tailored mechanical properties for applications in drug delivery, tissue engineering, and wound healing. researchgate.net Furthermore, its potential use in creating biodegradable polymers by introducing hydrolyzable ester linkages is an area ripe for exploration. rsc.orgresearchgate.net

In the realm of sustainable chemistry, further research into the applications of this compound in the synthesis of bio-based polymers and materials is anticipated. nih.govrsc.org As a derivative of the bio-renewable tricarballylic acid, its use as a monomer in the synthesis of polyesters, polyamides, and polyurethanes could lead to the development of high-performance materials with a reduced environmental footprint. nih.govrsc.org Investigating the properties and biodegradability of such polymers will be a key research focus.

The application of this compound in the synthesis of novel organic compounds for the pharmaceutical and agrochemical industries is another area with significant potential. Its trifunctional scaffold can be used to generate libraries of complex molecules with diverse biological activities. By reacting this compound with different combinations of nucleophiles, a wide range of derivatives can be accessed and screened for their therapeutic or pesticidal properties. The development of efficient and selective methods for the functionalization of the tricarballylic backbone will be crucial for realizing this potential.

Furthermore, exploring the reactivity of this compound in novel synthetic transformations could lead to the discovery of new and efficient methods for the construction of complex molecular frameworks. This could include its use in cascade reactions, multicomponent reactions, and the synthesis of macrocyclic compounds. The development of catalytic and asymmetric transformations involving this compound will be of particular interest to the synthetic chemistry community.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for tricarballylic trichloride, and how can purity be optimized?

- Methodological Answer : this compound can be synthesized via acylative decarboxylation of tricarballylic acid using acid anhydrides (e.g., nonanoic anhydride) under base catalysis. For example, powdered soft glass acts as a catalyst, yielding dilactone intermediates that are subsequently hydrolyzed. Optimization involves controlling reaction time, anhydride chain length, and catalyst type to minimize byproducts like insoluble self-condensation residues . Purity is validated using NMR spectroscopy and elemental analysis to confirm structural integrity and quantify impurities .

Q. Which analytical techniques are critical for characterizing this compound in pharmaceutical formulations?

- Methodological Answer :

- X-ray diffraction (XRD) : Identifies polymorphic phases influenced by tricarballylic acid derivatives, critical for drug stability .

- Thermogravimetric analysis (TGA) : Assesses thermal degradation profiles under inert atmospheres, with activation energy calculated via the Kissinger model .

- High-performance liquid chromatography (HPLC) : Quantifies residual solvents or degradation products in formulations .

Advanced Research Questions

Q. How does tricarballylic acid adsorption alter hydroxyapatite (HAP) crystal morphology and thermal stability?

- Methodological Answer : Adsorption studies using batch crystallizers show tricarballylic acid modifies HAP surface energy, leading to elongated crystal structures. Thermal degradation kinetics are analyzed via TGA-DSC , with activation energies calculated using Flynn-Wall-Ozawa and Starink models . Results indicate a 15–20% increase in average activation energy (e.g., from 120 kJ/mol to 140 kJ/mol) due to acid adsorption, suggesting enhanced thermal stability .

Q. What genetic mechanisms regulate tricarballylic ester formation in fumonisin biosynthesis?

- Methodological Answer : Gene deletion analysis in Gibberella moniliformis identifies FUM7, FUM10, FUM11, and FUM14 as critical for esterification. For example:

- FUM7 mutants produce alkene-modified esters, indicating a role in hydrogenation.

- FUM14 deletion abolishes esterification, confirmed via LC-MS profiling of fumonisin B3/B4 homologues.

Functional assays paired with RNA-seq reveal these genes encode enzymes for acyltransferase and esterase activities .

Q. How do surfactants like SDS influence the atmospheric oxidation kinetics of tricarballylic acid derivatives?

- Methodological Answer : Aerosol flow reactor experiments demonstrate SDS forms monolayers on particle surfaces, shielding tricarballylic acid from OH radicals. At monolayer coverage (~50% surface saturation), oxidation efficiency drops by 50%, quantified via mass spectrometry . Critical micelle concentration (CMC) thresholds determine surfactant efficacy, with kinetic models showing non-linear decay in oxidation rates .

Q. What methodologies track tricarballylic acid as a gut microbiota-derived xenometabolite in metabolic health studies?

- Methodological Answer :

- LC-MS metabolomics : Detects plasma tricarballylic acid post-oral glucose tolerance tests (OGTT), correlating with microbial activity .

- Pearson’s correlation analysis : Links fecal Firmicutes abundance (phylum-level) to urinary tricarballylic acid levels (r = 0.643–0.895, p < 0.05), validated via 16S rRNA sequencing .

- Isotopic labeling : Confirms microbial origin using 13C-labeled citrate in rodent models .

Data Contradictions and Resolution

- Toxicity vs. Safety : While classifies tricarballylic acid as non-toxic (EPA), notes a WGK 3 hazard rating (highly water-polluting). Resolution requires context-specific risk assessment: environmental fate studies (e.g., biodegradation half-life) vs. acute exposure thresholds .

- Synthetic Byproducts : reports 9% self-condensation byproducts in synthesis, while assumes high-purity inputs. Mitigation strategies include solvent optimization and catalytic tuning .

Key Research Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.